molecular formula C17H22N2O3 B6699091 N-[1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]oxolane-3-carboxamide

N-[1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]oxolane-3-carboxamide

Cat. No.: B6699091
M. Wt: 302.37 g/mol
InChI Key: IDMYETGIAVVPJE-UHFFFAOYSA-N
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Description

N-[1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]oxolane-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidinone ring, a methylphenyl group, and an oxolane carboxamide moiety

Properties

IUPAC Name

N-[1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-12-2-4-13(5-3-12)10-19-8-6-15(17(19)21)18-16(20)14-7-9-22-11-14/h2-5,14-15H,6-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMYETGIAVVPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(C2=O)NC(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]oxolane-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methylphenyl Group: The next step involves the alkylation of the pyrrolidinone ring with a 4-methylbenzyl halide in the presence of a strong base such as sodium hydride or potassium carbonate.

    Formation of the Oxolane Carboxamide Moiety: The final step involves the coupling of the intermediate with oxolane-3-carboxylic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]oxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylphenyl group, using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]oxolane-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]oxolane-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially modulating biological pathways and leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]acetamide
  • N-[1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]propionamide
  • N-[1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]butyramide

Uniqueness

N-[1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]oxolane-3-carboxamide is unique due to the presence of the oxolane carboxamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

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